molecular formula C12H9BrN2O B13147417 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one

8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one

Cat. No.: B13147417
M. Wt: 277.12 g/mol
InChI Key: ADFDBTAHAAURGK-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is a heterocyclic compound that features a pyrroloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove bromine or other substituents.

    Substitution: Common in modifying the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution could produce various functionalized pyrroloquinolines.

Scientific Research Applications

8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action for 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-f]quinoline: Shares a similar core structure but lacks the bromine and methyl groups.

    8-Bromo-1-(3-fluorophenyl)sulfonyl-5-methyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-4-yl]methanol: Another brominated pyrroloquinoline derivative with additional functional groups.

Uniqueness

8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

8-bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2-one

InChI

InChI=1S/C12H9BrN2O/c1-15-11-3-2-10-8(4-7(13)6-14-10)9(11)5-12(15)16/h2-4,6H,5H2,1H3

InChI Key

ADFDBTAHAAURGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC3=C2C=C(C=N3)Br

Origin of Product

United States

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